molecular formula C6H12ClNO2 B3011609 2-(Azetidin-1-yl)propanoic acid hydrochloride CAS No. 2219370-85-9

2-(Azetidin-1-yl)propanoic acid hydrochloride

Cat. No. B3011609
CAS RN: 2219370-85-9
M. Wt: 165.62
InChI Key: WMGCUNBSYAAYDL-UHFFFAOYSA-N
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Description

“2-(Azetidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2219370-85-9 . It has a molecular weight of 165.62 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(azetidin-1-yl)propanoic acid hydrochloride . The InChI code is 1S/C6H11NO2.ClH/c1-5(6(8)9)7-3-2-4-7;/h5H,2-4H2,1H3,(H,8,9);1H . This information can be used to draw the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 165.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(azetidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)7-3-2-4-7;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCUNBSYAAYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)propanoic acid hydrochloride

CAS RN

2219370-85-9
Record name 2-(azetidin-1-yl)propanoic acid hydrochloride
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